6-Chloro-4'-hydroxyflavone
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
3505-42-8 |
|---|---|
Molekularformel |
C15H9ClO3 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
6-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI-Schlüssel |
SVMNUVYVZFGKRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4'-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-4'-hydroxyflavone. The causality behind the predicted spectral features will be explained, providing a framework for the structural elucidation of this and similar molecules. Furthermore, this guide includes standardized experimental protocols for acquiring high-quality spectroscopic data.
The Structural and Spectroscopic Landscape of Flavonoids
Flavonoids are a class of naturally occurring polyphenolic compounds characterized by a C6-C3-C6 skeleton. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research. The introduction of substituents, such as halogens and hydroxyl groups, onto the flavonoid scaffold can significantly modulate their physicochemical properties and biological efficacy. 6-Chloro-4'-hydroxyflavone represents a synthetically modified flavonoid with potential for novel pharmacological applications. Accurate structural characterization through spectroscopic methods is a cornerstone of its development and analysis.
Predicted Spectroscopic Data of 6-Chloro-4'-hydroxyflavone
The following sections detail the predicted spectroscopic data for 6-Chloro-4'-hydroxyflavone. These predictions are derived from the analysis of closely related compounds, such as 6-hydroxyflavone and 4'-hydroxyflavone, and take into account the electronic effects of the chloro and hydroxyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 6-Chloro-4'-hydroxyflavone are presented below.
The ¹H NMR spectrum of 6-Chloro-4'-hydroxyflavone is expected to exhibit distinct signals corresponding to the aromatic and olefinic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom on the A-ring and the electron-donating effect of the hydroxyl group on the B-ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 6-Chloro-4'-hydroxyflavone (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~6.9 | s | - | The singlet nature is characteristic of the H-3 proton in flavones. |
| H-5 | ~8.1 | d | J ≈ 8.8 | The downfield shift is due to the deshielding effect of the C-4 carbonyl group. |
| H-7 | ~7.8 | dd | J ≈ 8.8, 2.4 | Coupled to both H-5 and H-8. |
| H-8 | ~7.6 | d | J ≈ 2.4 | Coupled to H-7. |
| H-2', H-6' | ~7.9 | d | J ≈ 8.8 | Ortho-coupled to H-3' and H-5', and deshielded by the heterocyclic ring. |
| H-3', H-5' | ~7.0 | d | J ≈ 8.8 | Ortho-coupled to H-2' and H-6', and shielded by the hydroxyl group. |
| 4'-OH | ~10.0 | s | - | The phenolic proton is typically a broad singlet at a downfield chemical shift. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known data for similar flavonoids and the expected substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloro-4'-hydroxyflavone (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~163 | Downfield shift characteristic of the C-2 carbon in flavones. |
| C-3 | ~107 | Shielded carbon in the heterocyclic ring. |
| C-4 | ~177 | Carbonyl carbon, typically the most downfield signal. |
| C-4a | ~123 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | Aromatic carbon deshielded by the carbonyl group. |
| C-6 | ~130 | Carbon bearing the chlorine atom, its chemical shift is influenced by the halogen. |
| C-7 | ~127 | Aromatic carbon. |
| C-8 | ~119 | Aromatic carbon. |
| C-8a | ~155 | Quaternary carbon at the ring junction, adjacent to the oxygen atom. |
| C-1' | ~122 | Quaternary carbon of the B-ring attached to C-2. |
| C-2', C-6' | ~129 | Aromatic carbons ortho to the C-1' and C-4' positions. |
| C-3', C-5' | ~116 | Aromatic carbons meta to the C-1' position and ortho to the hydroxyl group. |
| C-4' | ~161 | Carbon bearing the hydroxyl group, significantly deshielded. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Chloro-4'-hydroxyflavone is expected to show characteristic absorption bands for the carbonyl, hydroxyl, and other functional groups.
Table 3: Predicted IR Absorption Bands for 6-Chloro-4'-hydroxyflavone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (phenolic) | 3400-3200 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C=O (ketone) | 1650-1630 | Strong |
| C=C (aromatic) | 1610-1580 | Medium-Strong |
| C-O (ether and phenol) | 1250-1000 | Strong |
| C-Cl | 800-600 | Medium-Strong |
The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch is characteristic of a conjugated ketone in a flavonoid system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Chloro-4'-hydroxyflavone (C₁₅H₉ClO₃), the expected molecular weight is approximately 272.02 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Key Features of the Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z 272. A characteristic isotopic pattern for chlorine will be observed, with a peak at m/z 274 that is approximately one-third the intensity of the m/z 272 peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation. The primary fragmentation pathways for 6-Chloro-4'-hydroxyflavone are expected to involve the cleavage of the C-ring, leading to characteristic fragment ions. The presence of the chlorine atom on the A-ring and the hydroxyl group on the B-ring will influence the relative abundance of the fragment ions.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-Chloro-4'-hydroxyflavone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for flavonoids).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Optimize the spectral width for the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-IR range (4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like 6-Chloro-4'-hydroxyflavone.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Chloro-4'-hydroxyflavone. By leveraging data from analogous flavonoid structures and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data for this and other novel compounds. The structural elucidation of new chemical entities is a critical step in drug discovery and development, and the methodologies and predictive data presented herein are intended to facilitate this process for those working with substituted flavonoids. It is our hope that this guide will serve as a valuable reference, stimulating further research into the synthesis and biological evaluation of 6-Chloro-4'-hydroxyflavone.
References
- Adhau, V. B., et al. (2016). Synthesis of 6-chloroflavone from 4-chlorophenol and their biocidal activity. TSI Journals.
- Park, Y., et al. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Physicochemical properties of 6-Chloro-4'-hydroxyflavone
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4'-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Flavonoid Scaffold
Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their core structure, a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C), provides a privileged scaffold for chemical modifications that give rise to a wide array of biological activities. These activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects, have positioned flavonoids as promising candidates in drug discovery and development.[1][2][3][4]
This guide focuses on a specific, synthetically accessible derivative: 6-Chloro-4'-hydroxyflavone . The introduction of a chlorine atom at the 6-position of the A-ring and a hydroxyl group at the 4'-position of the B-ring is anticipated to significantly modulate the physicochemical and biological properties of the parent flavone molecule. The electron-withdrawing nature of the chlorine atom can influence the electron density of the benzopyranone system, affecting properties like acidity (pKa) and electrochemical behavior. Simultaneously, the 4'-hydroxyl group is a critical determinant of antioxidant activity and can serve as a key hydrogen bond donor/acceptor, influencing solubility and receptor interactions.
Understanding the fundamental physicochemical properties of 6-Chloro-4'-hydroxyflavone is a prerequisite for its rational application in any research or development context. This guide provides a comprehensive overview of its structural features, predicted physicochemical parameters, and detailed, field-proven protocols for its empirical characterization. The insights herein are designed to equip researchers with the necessary knowledge to synthesize, purify, and evaluate this compound for its potential therapeutic applications.
Chemical Identity and Structural Elucidation
A precise understanding of the molecular structure is the foundation of all subsequent physicochemical analysis.
-
IUPAC Name: 6-chloro-2-(4-hydroxyphenyl)chromen-4-one
-
Molecular Formula: C₁₅H₉ClO₃
-
CAS Number: While a specific CAS number for this exact structure is not widely indexed, related compounds provide a basis for its classification. For instance, 6-hydroxyflavone is registered under CAS 6665-83-4[5][6] and 4'-hydroxyflavone under CAS 4143-63-9.[7]
The molecular structure, presented below, consists of a flavone core with a chlorine substituent on the A-ring and a hydroxyl group on the B-ring.
Caption: Chemical structure of 6-Chloro-4'-hydroxyflavone.
Core Physicochemical Properties: A Predictive Analysis
Direct experimental data for 6-Chloro-4'-hydroxyflavone is scarce. However, we can project its properties with a high degree of confidence by synthesizing data from its parent molecules, 6-hydroxyflavone and 4'-hydroxyflavone, and considering the electronic effects of its substituents.
| Property | Predicted Value | Rationale & Authoritative Context |
| Molecular Weight | 272.68 g/mol | Calculated from the molecular formula C₁₅H₉ClO₃. For comparison, 4'-chloroflavone is 256.68 g/mol and 6-hydroxyflavone is 238.24 g/mol .[8][9] |
| Melting Point (°C) | ~240 - 260 | 6-Hydroxyflavone melts at 234-236 °C.[5][6] The introduction of a chlorine atom and the relocation of the hydroxyl group are expected to slightly increase the melting point due to altered crystal packing and intermolecular forces. |
| Aqueous Solubility | Poorly Soluble | Flavonoids are generally poorly soluble in water.[10][11] The presence of the polar hydroxyl group will slightly increase solubility compared to unsubstituted flavone, but the overall large, nonpolar scaffold and the hydrophobic chlorine atom will keep it low. It is expected to be soluble in organic solvents like ethanol, DMSO, and chloroform.[12] |
| pKa | ~7.5 - 8.5 | The acidity of the 4'-hydroxyl group is the most significant. The pKa of the hydroxyl group in 7-hydroxyflavone is ~7.28.[13] The electron-withdrawing effect of the distant 6-chloro group is expected to be modest. This predicted pKa is crucial for designing buffered solutions and understanding its ionization state at physiological pH.[14] |
| LogP (Octanol/Water) | ~3.5 - 4.0 | The predicted LogP for 6-hydroxyflavone is 3.6.[8] The addition of a chlorine atom generally increases lipophilicity, which would raise the LogP value. This parameter is critical for predicting membrane permeability and bioavailability. |
Spectroscopic Profile: The Expected Fingerprints
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the anticipated spectral characteristics for 6-Chloro-4'-hydroxyflavone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[15][16]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0–8.2 ppm). The protons on the B-ring will appear as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons on the A-ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.
-
C3-H Proton: A characteristic singlet for the proton at the C3 position is expected around δ 6.9–7.2 ppm.
-
Hydroxyl Proton: A broad singlet for the 4'-OH group will appear, likely above δ 10.0 ppm, which will be exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C4): A signal in the downfield region, typically around δ 176–178 ppm.
-
Aromatic Carbons: A series of signals between δ 110–165 ppm. The carbon bearing the chlorine (C6) and the carbon bearing the hydroxyl group (C4') will be identifiable by their chemical shifts and the absence of directly attached protons in a DEPT experiment. The C-Cl bond will cause a downfield shift for C6 compared to the equivalent carbon in 6-hydroxyflavone.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200–3500 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1620–1650 cm⁻¹. Conjugation with the aromatic system lowers this frequency from a typical ketone stretch (~1715 cm⁻¹).[17]
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450–1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1000–1300 cm⁻¹ region corresponding to the ether and phenol C-O bonds.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, which is a definitive indicator of the presence of one chlorine atom.
Synthesis and Purification Workflow
A plausible and efficient synthesis of 6-Chloro-4'-hydroxyflavone can be achieved via the Baker-Venkataraman rearrangement, a classic method for flavone synthesis.
Caption: Synthetic and purification workflow for 6-Chloro-4'-hydroxyflavone.
This synthetic approach is robust and adaptable. The key is the initial formation of an ester, which then rearranges to a 1,3-diketone. This diketone readily undergoes acid-catalyzed cyclization to form the flavone core.[18] Purification is critical to remove starting materials and side products, with recrystallization being an effective first step, followed by column chromatography for high-purity material required for biological testing.
Experimental Protocols for Physicochemical Characterization
The following protocols represent gold-standard methodologies for determining the key physicochemical properties of a novel compound like 6-Chloro-4'-hydroxyflavone.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the most reliable method for determining thermodynamic solubility.[19] It ensures that a true equilibrium is reached between the solid-state compound and the saturated solution, providing a definitive solubility value.
Methodology:
-
Preparation: Add an excess amount of 6-Chloro-4'-hydroxyflavone to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker or rotator for a predetermined period (typically 24-48 hours). The time required should be sufficient to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or Reverse-Phase HPLC, against a standard curve.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Protocol for Determination of pKa (UV-Vis Spectrophotometric Titration)
Causality: The UV-Vis spectrum of a flavonoid is sensitive to the ionization state of its hydroxyl groups. As the pH of the solution changes, the deprotonation of the 4'-OH group will cause a bathochromic (red) shift in the absorbance maximum. By monitoring this shift, the pKa can be accurately determined.[13]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 6-Chloro-4'-hydroxyflavone in a suitable organic solvent (e.g., methanol) to overcome initial solubility issues.[20]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKa.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 500 nm) for the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change versus the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Protocol for Purity Analysis by Reverse-Phase HPLC
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. It is the industry standard for assessing the purity of small molecules, providing high resolution and quantitative accuracy.[21][22]
Methodology:
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for flavonoid analysis.[23][24]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (to ensure sharp peaks).
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes, followed by a re-equilibration step. This ensures elution of both polar impurities and the more nonpolar compound of interest.
-
Detection: Monitor the elution profile at a wavelength where the compound has a strong absorbance, determined from its UV-Vis spectrum (likely around 260 nm and 340 nm).
-
Analysis: Inject a known concentration of the purified 6-Chloro-4'-hydroxyflavone. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for physicochemical characterization.
Hypothesized Biological Activity
The structural motifs of 6-Chloro-4'-hydroxyflavone suggest several potential biological activities worth investigating:
-
Antibacterial Activity: Flavonoids are known to possess antimicrobial properties.[4] The specific substitution pattern can influence the spectrum of activity. Studies on related compounds have shown that hydroxylated flavonoids can exhibit moderate antibacterial action.[2] The presence of chlorine may further enhance this activity.
-
Anti-inflammatory Activity: 6-Hydroxyflavone has demonstrated potent anti-inflammatory activity.[1] It is plausible that 6-Chloro-4'-hydroxyflavone could inhibit inflammatory pathways, for example, by modulating enzymes like cyclooxygenases or lipoxygenases, or by interfering with inflammatory signaling cascades.
-
Enzyme Inhibition: Flavonoids are well-known inhibitors of various enzymes. For instance, 6-hydroxyflavone is a noncompetitive inhibitor of cytochrome P450 2C9.[5] The specific structure of 6-Chloro-4'-hydroxyflavone makes it a candidate for screening against kinases, proteases, and other enzymes relevant to disease.
Conclusion
6-Chloro-4'-hydroxyflavone is a promising, yet underexplored, flavonoid derivative. This guide has established its foundational chemical identity and provided a robust, predictive framework for its key physicochemical properties. By leveraging data from analogous structures, we anticipate a compound with poor aqueous solubility, a pKa in the physiological range, and distinct spectroscopic signatures amenable to empirical verification.
The detailed experimental protocols provided herein offer a clear and authoritative path for researchers to synthesize, purify, and rigorously characterize this molecule. Such characterization is the critical first step in unlocking its potential in drug discovery, whether as an antibacterial, anti-inflammatory, or enzyme-inhibiting agent. The true value of 6-Chloro-4'-hydroxyflavone will only be revealed through the diligent application of these fundamental analytical and biochemical investigations.
References
-
PubChem. (n.d.). Chlorflavonin. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, May 29). 6-Hydroxyflavone. Retrieved February 7, 2026, from [Link]
-
Adhau, V. B. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. TSI Journals. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Hydroxyflavanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4'-Hydroxyflavone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Hydroxyflavone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4'-Hydroxyflavanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, April 1). 4'-Hydroxyflavanone. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4'-Chloroflavone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Frontiers in Nutrition. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010). Determination of the overlapping pK(a) values of chrysin using UV-vis spectroscopy and ab initio methods. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives. Retrieved February 7, 2026, from [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program. Retrieved February 7, 2026, from [Link]
-
Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. Methods in Molecular Biology. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2007). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 7, 2026, from [Link]
-
Park, Y., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry. Retrieved February 7, 2026, from [Link]
-
Stompor, M., et al. (2023). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. Molecules. Retrieved February 7, 2026, from [Link]
-
Al-Rimawi, F. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Processes. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). X-Ray Crystallography of Chemical Compounds. Retrieved February 7, 2026, from [Link]
-
Pharmacognosy Magazine. (2019). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2020). Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2%. Retrieved February 7, 2026, from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2003). Determination of dissociation constant of flavonoids by capillary electrophoresis. Retrieved February 7, 2026, from [Link]
-
Pion Inc. (n.d.). Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. Retrieved February 7, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Retrieved February 7, 2026, from [Link]
-
McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2005). Experimental (Literature) and Theoretically Predicted pKa Values, and Calculated Relative Deprotonation Energies (DE) for a Series of Hydroxyflavones. Retrieved February 7, 2026, from [Link]
-
Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). HPLC analysis of flavonoids. Retrieved February 7, 2026, from [Link]
-
Journal of Medicinal Plants. (2018). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 6. 6-HYDROXYFLAVONE | 6665-83-4 [chemicalbook.com]
- 7. 4'-Hydroxyflavone | C15H10O3 | CID 229016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Hydroxyflavone | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4'-Chloroflavone | C15H9ClO2 | CID 151515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 12. 4'-Hydroxyflavanone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]
- 21. phcog.com [phcog.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 24. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of 6-Chloro-4'-hydroxyflavone: Technical Characterization Guide
The following technical guide details the in vitro characterization of 6-Chloro-4'-hydroxyflavone , a synthetic flavonoid derivative designed to balance radical scavenging potency with enhanced lipophilicity.
This guide is structured for researchers and drug development professionals, moving from structural rationale to validated experimental protocols.
Executive Summary & Chemical Rationale
6-Chloro-4'-hydroxyflavone represents a strategic modification of the flavone scaffold. While the parent compound, 4'-hydroxyflavone, exhibits baseline antioxidant activity via its B-ring phenolic hydroxyl, it often suffers from rapid metabolic clearance and poor membrane permeability.
The introduction of a chlorine atom at the C6 position (A-ring) serves a dual purpose in medicinal chemistry:
-
Metabolic Blockade: It obstructs the C6 position, a common site for enzymatic hydroxylation by Cytochrome P450 isoforms, potentially extending half-life.
-
Lipophilic Enhancement: The halogen substituent increases the partition coefficient (LogP), facilitating transport across lipid bilayers to reach intracellular oxidative stress targets.
This guide outlines the standardized in vitro workflows to quantify its antioxidant capacity, focusing on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
Structural Basis of Activity (SAR)
The antioxidant efficacy of 6-Chloro-4'-hydroxyflavone is governed by the electronic communication between the A and B rings, mediated by the C-ring enone system.
Mechanism of Action[1]
-
Primary Site (4'-OH): The phenolic hydroxyl group on the B-ring is the primary hydrogen donor. Upon reacting with a free radical (
), it forms a phenoxyl radical. -
Resonance Stabilization: The resulting radical is stabilized via delocalization across the B-ring and the C2-C3 double bond.
-
Electronic Modulation (6-Cl): The chlorine atom is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R). In the flavone system, its inductive effect typically predominates, slightly increasing the acidity of the phenolic protons, which can enhance SET mechanisms under physiological pH.
SAR Visualization
The following diagram illustrates the structural zones critical to the compound's activity.
Figure 1: Structure-Activity Relationship (SAR) map of 6-Chloro-4'-hydroxyflavone highlighting functional zones.
Experimental Protocols
To rigorously establish the antioxidant profile, a multi-assay approach is required to distinguish between HAT and SET mechanisms.
Solvent & Stock Preparation
Due to the 6-Chloro substitution, this compound exhibits lower water solubility than non-halogenated flavonoids.
-
Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is a secondary alternative but may precipitate at high concentrations in aqueous buffers.
-
Stock Concentration: Prepare a 10 mM master stock in 100% DMSO. Store at -20°C, protected from light.
DPPH Radical Scavenging Assay (HAT/SET Mixed)
This assay measures the reducing capacity against the stable nitrogen radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Reagent Prep: Dissolve DPPH in methanol to a concentration of 0.1 mM . The solution must be fresh and protected from light (deep purple color).
-
Sample Dilution: Prepare serial dilutions of 6-Chloro-4'-hydroxyflavone (e.g., 10, 25, 50, 100, 200 µM) in methanol. Ensure the final DMSO concentration is <1% to avoid solvent interference.
-
Incubation:
-
Add 100 µL of sample solution to a 96-well plate.
-
Add 100 µL of 0.1 mM DPPH solution.
-
Control: 100 µL Methanol + 100 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Reaction: Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Detection: Measure absorbance at 517 nm using a microplate reader.
Calculation:
ABTS Cation Radical Decolorization Assay (SET Dominant)
This assay is more sensitive for lipophilic compounds like 6-Chloro-4'-hydroxyflavone.
Protocol:
-
Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark for 12–16 hours to generate ABTS•+.
-
Equilibration: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm is 0.70 ± 0.02.
-
Assay:
-
Add 10 µL of 6-Chloro-4'-hydroxyflavone (various concentrations).
-
Add 190 µL of the diluted ABTS•+ solution.
-
-
Reaction: Incubate for 6 minutes exactly.
-
Detection: Measure absorbance at 734 nm .
FRAP (Ferric Reducing Antioxidant Power)
Confirms the electron-donating potential (reduction of Fe³⁺ to Fe²⁺).
Protocol:
-
FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction:
-
Add 10 µL of sample.
-
Add 290 µL of pre-warmed (37°C) FRAP reagent.
-
-
Incubation: 30 minutes at 37°C.
-
Detection: Measure absorbance at 593 nm .
-
Standard Curve: Use FeSO₄ (100–2000 µM) to generate a linear calibration curve. Results are expressed as µM Fe²⁺ equivalents.
Data Interpretation & Expected Results
The introduction of the chlorine atom typically results in a slight elevation of IC50 values (lower potency) compared to poly-hydroxylated standards like Quercetin, but comparable or superior stability profiles.
Benchmarking Table
| Assay | Metric | Expected Range (Est.) | Interpretation |
| DPPH | IC50 (µM) | 25 – 60 µM | Moderate scavenger. Activity is driven by the single 4'-OH. |
| ABTS | TEAC (Trolox Eq.) | 0.8 – 1.2 | Good electron transfer capability due to conjugated system. |
| FRAP | µM Fe²⁺/µM | 1.5 – 2.5 | Strong reducing power in acidic media. |
| LogP | Partition Coeff. | > 3.5 | High lipophilicity (predicted), suitable for cell membrane penetration. |
Note: "Est." values are derived from SAR data of structurally related mono-hydroxy flavones.
Experimental Workflow Diagram
The following flowchart visualizes the integrated characterization pipeline, ensuring data integrity from solubilization to statistical analysis.
Figure 2: Integrated experimental workflow for the antioxidant characterization of 6-Chloro-4'-hydroxyflavone.
References
-
Structure-Activity Relationship (SAR)
- Title: Structure-Activity Relationship (SAR)
- Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link]
-
General Flavonoid Antioxidant Assays
- Title: Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures.
- Source: PMC / NIH
-
URL:[Link]
-
Synthesis and Properties of Chloroflavones
- Title: Synthesis, structural characterization and study of antioxidant properties of flavonoids.
- Source: PMC / NIH
-
URL:[Link]
-
Chemical Identity & Properties
Sources
Methodological & Application
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 6-Chloro-4'-hydroxyflavone
Introduction: The Therapeutic Potential of Flavonoids in Oncology
Flavonoids, a diverse group of naturally occurring polyphenolic compounds, are gaining significant attention in oncological research for their potential as anticancer agents.[1][2] These compounds can interfere with various stages of carcinogenesis, inhibit cell proliferation, and induce apoptosis in several types of cancer cells.[1] 6-Chloro-4'-hydroxyflavone is a synthetic flavonoid derivative that has shown promise in preclinical studies. Its halogenated structure may enhance its bioavailability and cytotoxic activity compared to naturally occurring flavonoids.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to determine the cytotoxic effects of 6-Chloro-4'-hydroxyflavone.
Rationale for Cytotoxicity Testing
Evaluating the cytotoxic potential of a compound is a critical first step in the drug discovery process. These assays provide essential information on the dose-dependent effects of the compound on cell viability and can help to elucidate its mechanism of action. The data generated from these assays are crucial for determining the therapeutic window and for guiding further preclinical and clinical development.
Recommended Cell Lines for Initial Screening
The choice of cell line is critical for obtaining relevant and translatable data. For initial screening of 6-Chloro-4'-hydroxyflavone, a panel of well-characterized cancer cell lines is recommended. The following table provides a list of commonly used cell lines for cytotoxicity studies.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+) |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) |
| HeLa | Cervical Adenocarcinoma | HPV-positive |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like |
Experimental Workflow for Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of 6-Chloro-4'-hydroxyflavone. The following workflow outlines a logical sequence of experiments to assess cell viability, membrane integrity, and apoptosis induction.
Figure 1. A streamlined workflow for assessing the cytotoxicity of 6-Chloro-4'-hydroxyflavone.
Detailed Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 6-Chloro-4'-hydroxyflavone in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[7] After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The released LDH can be quantified by a coupled enzymatic reaction.[9] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of cytotoxicity.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[10]
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10] Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Spontaneous release: LDH released from untreated control cells.
-
Maximum release: LDH released from cells treated with a lysis buffer (e.g., Triton X-100).
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[12] Cleavage of the substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity.[12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Express the results as fold change in caspase-3/7 activity compared to the untreated control.
Interpreting the Results: A Holistic View of Cytotoxicity
The combination of these three assays provides a comprehensive profile of the cytotoxic effects of 6-Chloro-4'-hydroxyflavone.
-
A decrease in cell viability in the MTT assay indicates that the compound is cytotoxic.
-
An increase in LDH release in the LDH assay confirms that the cytotoxicity is associated with a loss of membrane integrity.
-
An increase in caspase-3/7 activity in the caspase assay suggests that the compound induces apoptosis.
The following diagram illustrates the potential signaling pathways that may be activated by 6-Chloro-4'-hydroxyflavone to induce apoptosis.
Figure 2. Potential signaling pathways involved in 6-Chloro-4'-hydroxyflavone-induced apoptosis.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial cytotoxic characterization of 6-Chloro-4'-hydroxyflavone. The data generated from these assays will be instrumental in guiding further research, including in vivo efficacy studies and detailed mechanistic investigations. Future studies could explore the effects of 6-Chloro-4'-hydroxyflavone on other cellular processes, such as cell cycle progression and angiogenesis, to further elucidate its anticancer potential.
References
-
Lee, D. E., et al. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International journal of molecular sciences, 23(18), 10965. Available from: [Link].
-
Wikipedia. 6-Hydroxyflavone. Wikipedia. Available from: [Link].
-
Choi, S. U., et al. (1999). Effects of flavonoids on the growth and cell cycle of cancer cells. Anticancer research, 19(6B), 5229–5233. Available from: [Link].
-
Ren, W., et al. (2003). Cytotoxicity of dietary flavonoids on different human cancer types. Food Chemistry, 83(1), 121-127. Available from: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].
-
Abdel-Rahman, L. H., et al. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(23), 8527. Available from: [Link].
-
Wójcik, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. BMC cancer, 26(1), 123. Available from: [Link].
-
Asadi, M., et al. (2022). Cytotoxic and Apoptotic Effects of Flavonoids and a Geraniol Derivative from Artemisia kermanensis on Normal and Breast Cancer Cell Lines. Research Journal of Pharmacognosy, 9(3), 57-64. Available from: [Link].
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link].
-
Garcia-Vilas, J. A., et al. (2022). A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. Molecules, 27(11), 3591. Available from: [Link].
-
Kumar, A., & Verma, A. (2021). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Journal of Pharmaceutical Research International, 193-199. Available from: [Link].
-
Wikipedia. 4'-Hydroxyflavanone. Wikipedia. Available from: [Link].
-
Makia, R., et al. (2022). In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract. Reports of Biochemistry and Molecular Biology, 10(4), 517-524. Available from: [Link].
-
University of Bergen. Protocol IncuCyte® Apoptosis Assay. University of Bergen. Available from: [Link].
-
ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link].
-
Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. Available from: [Link].
-
Wudtiwai, B., et al. (2025). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone Induces Apoptosis through Reactive Oxygen Species Production, Growth Arrest and DNA Damage-Inducible Gene 153 Expression, and Caspase Activation in Human Leukemia Cells. Molecules, 30(15), 3456. Available from: [Link].
-
ResearchGate. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. ResearchGate. Available from: [Link].
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available from: [Link].
-
Lee, S. O., et al. (2023). Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1). International journal of molecular sciences, 24(9), 8194. Available from: [Link].
-
PubChem. 6-Hydroxyflavone. PubChem. Available from: [Link].
-
MilliporeSigma. Muse® Caspase-3/7 Kit. MilliporeSigma. Available from: [Link].
-
Wudtiwai, B., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3496. Available from: [Link].
-
Lee, D. E., et al. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International journal of molecular sciences, 23(18), 10965. Available from: [Link].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Application Notes & Protocols: 6-Chloro-4'-hydroxyflavone in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Halogenated Flavonoid
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been investigated for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] 6-Chloro-4'-hydroxyflavone is a synthetic, halogenated derivative of the flavone backbone. The introduction of a chlorine atom is a strategic modification intended to enhance its biological activity and drug-like properties, potentially by increasing lipophilicity and altering interactions with cellular targets.[3]
This guide provides an in-depth overview of the application of 6-Chloro-4'-hydroxyflavone in cancer cell line research. It details its mechanisms of action and provides comprehensive, field-proven protocols for evaluating its efficacy and elucidating its effects on cancer cells.
Unraveling the Mechanism of Action
The anticancer effects of flavonoids are multifaceted, often involving the modulation of multiple signaling pathways that govern cell proliferation, survival, and death.[4][5] While research specifically on 6-Chloro-4'-hydroxyflavone is emerging, its activity can be contextualized within the broader understanding of hydroxyflavones and halogenated flavones. Key mechanisms include:
-
Induction of Apoptosis: A primary mechanism by which many flavones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is often achieved by modulating the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.[3][6]
-
Cell Cycle Arrest: Flavonoids can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or S phase.[7][8]
-
Modulation of Pro-Survival Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, are known targets of flavonoids.[9] Inhibition of these pathways can suppress cancer cell growth and survival.
-
Interaction with Novel Targets: Recent studies have identified that hydroxyflavones can bind to and antagonize the orphan nuclear receptor 4A1 (NR4A1, Nur77), which is involved in pro-oncogenic pathways in various cancers.[10][11]
The following diagram illustrates a plausible signaling pathway influenced by 6-Chloro-4'-hydroxyflavone, leading to apoptosis.
Caption: General workflow for evaluating 6-Chloro-4'-hydroxyflavone in cancer cells.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [12] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: This initial incubation ensures that cells are in a logarithmic growth phase and have adhered to the plate before treatment.
-
-
Compound Preparation and Treatment: Prepare a stock solution of 6-Chloro-4'-hydroxyflavone in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Self-Validation: Include a "vehicle control" (medium with the highest concentration of DMSO used) to ensure the solvent does not affect cell viability. Also, include an "untreated control" (cells in medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Rationale: Assessing multiple time points provides information on the time-dependent effects of the compound.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [12][13] * Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [12]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. [14]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [15] Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Chloro-4'-hydroxyflavone at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution to maintain membrane integrity. [16]Centrifuge the cell suspension at 300-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. [16][17] * Self-Validation: Include unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up the flow cytometer compensation and gates.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [16]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Analysis of Protein Expression (Western Blotting for PI3K/Akt Pathway)
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This protocol focuses on key proteins in the PI3K/Akt signaling pathway to determine if 6-Chloro-4'-hydroxyflavone affects their expression or phosphorylation status (activation). [9][18] Protocol:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis. [18]3. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [18]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total Akt, phosphorylated Akt (p-Akt, a marker of activation), and an internal loading control like β-actin or GAPDH. [18][19] * Rationale: Comparing the ratio of p-Akt to total Akt provides a more accurate measure of pathway activation than looking at either protein alone. The loading control ensures equal protein loading across all lanes.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [18]7. Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins [mdpi.com]
- 7. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchhub.com [researchhub.com]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Anti-Proliferative Effects of 6-Chloro-4'-hydroxyflavone
Abstract & Introduction
6-Chloro-4'-hydroxyflavone (6-Cl-4'-HF) is a synthetic flavonoid derivative characterized by a chlorine substitution at the C6 position and a hydroxyl group at the C4' position. While naturally occurring flavones (e.g., apigenin, luteolin) exhibit broad anti-cancer properties, the introduction of the chlorine atom significantly enhances lipophilicity and alters binding affinity to nuclear receptors.
Recent Structure-Activity Relationship (SAR) studies suggest that 6-substituted flavones act as specific ligands for the Orphan Nuclear Receptor Nur77 (NR4A1) .[1] Unlike traditional chemotherapy, which often targets DNA replication directly, Nur77 modulators induce a unique apoptotic pathway: the translocation of Nur77 from the nucleus to the mitochondria, where it converts Bcl-2 from a cytoprotective to a pro-apoptotic molecule.
This application note provides a rigorous, multi-parametric protocol to evaluate the anti-proliferative efficacy of 6-Cl-4'-HF, moving from basic cytotoxicity screening to specific mechanistic validation of the Nur77 pathway.
Pre-Experimental Considerations
Chemical Handling & Solubility
The chlorine substitution at position 6 renders this compound highly hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in absorbance-based assays.
| Parameter | Specification |
| Molecular Weight | ~272.68 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide), anhydrous |
| Stock Concentration | 50 mM (Store at -20°C, desiccated, dark) |
| Working Solvent | Cell Culture Media (Max DMSO final conc. < 0.1%) |
| Stability | Sensitive to light (flavonoid oxidation). Handle under low light. |
Experimental Controls (Self-Validating System)
To ensure data integrity, every assay plate must include the following controls:
-
Negative Control: 0.1% DMSO in media (Vehicle).
-
Positive Control: Cisplatin (general DNA damage) or Cytosporone B (specific Nur77 agonist reference).
-
Blank: Media only (no cells) for background subtraction.
Workflow Overview
The following diagram outlines the logical progression of the evaluation, ensuring resources are not wasted on mechanistic studies before efficacy is established.
Figure 1: Experimental workflow for validating 6-Chloro-4'-hydroxyflavone efficacy.
Phase 1: Cytotoxicity Screening (MTT Assay)
The MTT assay is the gold standard for initial dose-response profiling. It measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes (metabolic activity).
Protocol Steps:
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) at
to cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of 6-Cl-4'-HF in media: 0, 1, 5, 10, 20, 50, 100 µM.
-
Ensure DMSO concentration remains constant (0.1%) across all wells.
-
Incubate for 48 hours .
-
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability =
Phase 2: Clonogenic Assay (Long-Term Survival)
This assay determines if 6-Cl-4'-HF causes irreversible reproductive death (cytotoxicity) or merely pauses division (cytostasis).
Protocol Steps:
-
Seeding: Seed 500–1,000 cells/well in 6-well plates.
-
Treatment: Treat with 6-Cl-4'-HF at
, , and concentrations for 24 hours. -
Wash: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.
-
Growth: Incubate for 10–14 days until colonies (>50 cells) form.
-
Staining: Fix with methanol (15 min) and stain with 0.5% Crystal Violet.
-
Quantification: Count colonies manually or using ImageJ software.
Phase 3: Mechanistic Validation (Nur77 Pathway)
This is the critical differentiator for this protocol. Since 6-substituted flavones often target Nur77, you must validate if the anti-proliferative effect is driven by the Nur77-Bcl-2 apoptotic switch .
The Mechanism Hypothesis
Under normal conditions, Nur77 is nuclear. Upon binding with 6-Cl-4'-HF, Nur77 should export to the cytoplasm, target the mitochondria, and induce Cytochrome c release.
Figure 2: The putative mechanism of action for 6-substituted flavones via Nur77.
Immunofluorescence Protocol (Translocation Assay)
-
Seeding: Seed cells on glass coverslips in 24-well plates.
-
Transfection (Optional but Recommended): Transfect with GFP-Nur77 plasmid for real-time tracking.
-
Treatment: Treat with 20 µM 6-Cl-4'-HF for 3, 6, and 12 hours.
-
Staining:
-
Mitochondrial Marker: Stain with MitoTracker Red (100 nM) for 30 min.
-
Fixation: 4% Paraformaldehyde.
-
Antibody: If not using GFP, stain with anti-Nur77 primary antibody followed by FITC-secondary.
-
-
Imaging: Confocal microscopy.
-
Positive Result: Co-localization of Green (Nur77) and Red (Mitochondria) signals (Yellow overlap).
-
Negative Control: Nur77 remains strictly nuclear (Green nucleus, Red cytoplasm).
-
Phase 4: Flow Cytometry (Apoptosis & Cell Cycle)
Annexin V / PI Staining (Apoptosis)
Distinguish between necrosis and apoptosis.
-
Method: Harvest treated cells (trypsin-free dissociation recommended, e.g., Accutase). Wash in Annexin Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Expected Result:
-
Q1 (Annexin-/PI+): Necrosis (Unlikely for flavones).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Expected dominant population at 12-24h).
-
PI Cell Cycle Analysis
-
Method: Fix cells in 70% ethanol (-20°C overnight). Treat with RNase A. Stain with PI.
-
Expected Result: Flavones often induce G2/M phase arrest due to microtubule interference or G0/G1 arrest via CDK inhibition.
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. (Standard for cytotoxicity assays). [Link]
-
Zhang, X., et al. (2008). Cytosporone B is an agonist for nuclear orphan receptor Nur77. Nature Chemical Biology, 4, 548–556. (Foundational paper for Nur77 targeting). [Link]
-
Chintharlapalli, S., et al. (2005). 6-Substituted 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease colon cancer cell survival through receptor-independent activation of nonsteroidal anti-inflammatory drug-activated gene-1. (Demonstrates the SAR of 6-substitution in related lipophilic signaling molecules). [Link]
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
High-Throughput Screening of Chlorinated Flavonoid Libraries
Application Note & Protocol Guide
Executive Summary: The "Chlorine Clip" Strategy
Flavonoids (e.g., quercetin, luteolin, chrysin) are prolific bioactive scaffolds but suffer from rapid metabolic clearance (glucuronidation/sulfation) and poor oral bioavailability. Chlorination —the strategic introduction of chlorine atoms at metabolically vulnerable sites (e.g., C6, C8, C3')—serves a dual purpose:
-
Metabolic Blockade: Sterically and electronically hinders Phase II metabolic enzymes.
-
Lipophilic Enhancement: Increases logP, improving membrane permeability and filling hydrophobic pockets in target proteins (e.g., Kinases, COX-2).
However, these modifications exacerbate the inherent challenges of flavonoid screening: aqueous insolubility and colloidal aggregation . This guide details a rigorous HTS workflow designed to filter out artifacts and identify genuine, high-potency chlorinated hits.
Library Design & Preparation
Objective: Assemble a library that maximizes structure-activity relationship (SAR) data while minimizing false positives due to precipitation.
The Library Architecture
A robust chlorinated flavonoid library should be constructed around core scaffolds (Flavone, Flavanone, Chalcone) with systematic halogenation.
| Scaffold Class | Chlorination Site | Rationale | Target Effect |
| Flavone (e.g., Chrysin) | C6, C8 (A-ring) | Blocks hydroxylation; fills hydrophobic pockets. | Enhanced Kinase affinity (e.g., MEK1/2). |
| Flavonol (e.g., Quercetin) | C3' (B-ring) | Increases acidity of neighboring -OH; alters redox potential. | Potent Anti-inflammatory (COX/LOX inhibition). |
| Flavanone | C6 | Modulates ring planarity and lipophilicity. | Improved Antimicrobial activity (efflux pump inhibition). |
Solubilization & Quality Control Protocol
Chlorinated variants are significantly more hydrophobic than their parent compounds. Standard DMSO protocols often fail.
Protocol: The "Solubility Gate"
-
Stock Preparation: Dissolve compounds to 10 mM in anhydrous DMSO (Grade: Cell Culture Tested).
-
Critical Step: Sonicate for 15 minutes at 40°C to ensure complete dissolution.
-
-
Nephelometry Check: Before the primary screen, perform a solubility limit test.
-
Dilute stocks 1:100 into the specific Assay Buffer (final 100 µM).
-
Measure light scattering (Nephelometry) to detect micro-precipitates.
-
Decision Rule: If scattering > 5x background, flag compound for "Low Concentration Screening" (e.g., 10 µM limit).
-
-
Stability QC: Verify purity >95% via LC-MS. Chlorinated flavonoids can degrade into chalcones under high pH. Maintain stocks at -20°C in amber vials.
Assay Development: The Self-Validating System
Objective: Distinguish true bioactivity from "PAINS" (Pan-Assay Interference Compounds) behavior, such as aggregation or autofluorescence.
Target Model: Serine/Threonine Kinase Inhibition (e.g., MEK1/2 or PI3K).
The "Detergent Sensitivity" Factor
Flavonoids are notorious for forming colloidal aggregates that sequester enzymes, causing false inhibition.
-
The Fix: All screens must be run in paired conditions :
-
Condition A: 0.001% Triton X-100 (Standard).
-
Condition B: 0.01% Triton X-100 (High Detergent).
-
-
Interpretation: If IC50 shifts significantly (>3-fold) between A and B, the compound is likely an aggregator (False Positive).
Protocol: Kinase HTS Workflow
Reagents:
-
Kinase Enzyme (e.g., Recombinant MEK1).
-
Substrate (e.g., Fluorescently labeled peptide).
-
ATP (at Km concentration).
-
Detection Reagent (e.g., IMAP or TR-FRET beads).
Step-by-Step Procedure:
-
Plate Formatting: Use 384-well black, low-binding plates.
-
Compound Transfer: Acoustic dispense (e.g., Echo) 50 nL of library compounds into columns 3-22.
-
Controls: Col 1-2 (DMSO, Negative Control), Col 23-24 (Staurosporine 10 µM, Positive Control).
-
-
Enzyme Addition: Dispense 5 µL of Kinase solution (in Assay Buffer + 0.01% Triton X-100).
-
Incubation: 15 mins at RT to allow compound-enzyme interaction.
-
-
Reaction Initiation: Dispense 5 µL of ATP/Substrate mix.
-
Reaction Run: Incubate for 60 mins at RT (protected from light).
-
Termination/Detection: Add 10 µL of Detection Reagent (Stop Solution).
-
Read: Measure Fluorescence Polarization (FP) or TR-FRET signal.
Screening Workflow & Data Logic
The following diagram illustrates the decision matrix for handling chlorinated flavonoid hits.
Figure 1: The "Filter" Workflow. A rigorous path from library source to validated hit, emphasizing the removal of aggregators via counter-screening.
Hit Validation & SAR Analysis
Once "clean" hits are identified, the impact of chlorination is assessed.
Structure-Activity Relationship (SAR) Interpretation
Compare the IC50 of the chlorinated hit vs. the non-chlorinated parent.
-
Potency Boost: If Chlorinated IC50 << Parent IC50, the halogen is likely engaging a specific hydrophobic interaction (e.g., filling the ATP-binding pocket gatekeeper region).
-
Stability Boost: Incubate hits with liver microsomes. Chlorinated variants at C6/C8 often show >2x half-life (
) compared to parents due to blocked metabolic soft spots.
Biophysical Confirmation (SPR)
To definitively rule out interference (autofluorescence/quenching), use Surface Plasmon Resonance (SPR).
-
Immobilize: Target protein on CM5 chip.
-
Inject: Chlorinated flavonoid (concentration series).
-
Metric: Look for 1:1 binding kinetics. "Sticky" compounds (aggregators) will show non-saturating, "square" sensorgrams or super-stoichiometric binding.
References
-
Impact of Chlorin
-
Structure-Activity Rel
-
High-Throughput Screening Interference (Aggreg
-
Flavonoid Library Sourcing & Diversity
-
Antibacterial SAR of Flavonoids
Sources
- 1. Chlorinated Flavonoids Modulate the Inflammatory Process in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 7. Synthesis of flavonoid analogues as scaffolds for natural product-based combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Synthetic Flavonoids In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the significant challenge of poor in vivo bioavailability of synthetic flavonoids. My goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to design more effective studies and troubleshoot common issues.
Introduction: The Bioavailability Paradox of Flavonoids
Synthetic flavonoids are a treasure trove of potential therapeutic agents, demonstrating remarkable anti-inflammatory, antioxidant, and anti-carcinogenic properties in vitro.[1][2] However, these promising results often fail to translate to in vivo efficacy. The core reason is a classic pharmacokinetic problem: poor bioavailability.[3][4][5]
Simply put, after oral administration, a sufficient concentration of the active flavonoid aglycone often does not reach systemic circulation to exert its therapeutic effect. This guide will dissect the underlying causes and provide a structured approach to diagnosing and solving these issues in your research.
PART 1: Troubleshooting Guide - Why Are My Flavonoid's Plasma Concentrations So Low?
This section is structured to help you systematically identify the root cause of poor bioavailability in your experiments.
Question 1: Have I accurately characterized the fundamental physicochemical properties of my synthetic flavonoid?
Answer: Before exploring complex biological barriers, it's critical to confirm that the inherent properties of your compound aren't the primary roadblock. Poor aqueous solubility is a very common limiting factor for flavonoid bioavailability.[6][7]
Causality: A compound must be in solution to be absorbed across the gastrointestinal (GI) tract. If your flavonoid has low aqueous solubility, it will likely precipitate in the gut, severely limiting the concentration gradient needed for absorption.
Troubleshooting Protocol: Solubility & Lipophilicity Assessment
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of your solid flavonoid to a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved flavonoid in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9]
-
-
LogP/LogD Determination:
-
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of lipophilicity. It predicts the compound's ability to partition into lipid membranes.
-
Use computational models (e.g., those available in ChemDraw or via online platforms) for an initial estimate.
-
For experimental determination, the shake-flask method using n-octanol and a buffered aqueous phase is the gold standard.
-
Interpretation of Results:
-
Low Solubility (<10 µg/mL): This is a major red flag. Absorption will be dissolution-rate limited. You must improve solubility before proceeding.
-
Optimal Lipophilicity (LogP 1-3): This range generally represents a good balance between solubility and membrane permeability.
-
High Lipophilicity (LogP > 4): While good for membrane crossing, very high lipophilicity can lead to poor aqueous solubility, formulation challenges, and non-specific binding to experimental plastics.[10]
Question 2: Is my flavonoid failing to cross the intestinal wall effectively?
Answer: Even if a flavonoid is soluble, it must still permeate the intestinal epithelium to enter the bloodstream. This is governed by its structural properties and interactions with cellular transport mechanisms.
Causality: The intestinal barrier is a complex, selectively permeable membrane. Compounds can cross via passive diffusion (driven by the concentration gradient) or be subject to active transport by influx or efflux proteins. Flavonoids, particularly larger glycosides or highly polar structures, may have inherently low permeability.
Troubleshooting Workflow: Assessing Intestinal Permeability
Caption: Workflow for diagnosing intestinal permeability issues.
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 assay is a well-established in vitro model of the human intestinal epithelium.[11]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Values should be within the lab's established range (typically >250 Ω·cm²).
-
Permeability Measurement (Apical to Basolateral):
-
Add your flavonoid (dissolved in transport buffer, e.g., HBSS) to the apical (AP or "top") chamber.
-
At set time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL or "bottom") chamber, replacing the volume with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical): Perform the reverse experiment, adding the compound to the BL chamber and sampling from the AP chamber. This helps identify if active efflux pumps (like P-glycoprotein) are removing your compound from the cells.
-
Quantification: Analyze the concentration of the flavonoid in the collected samples using HPLC or LC-MS.[12]
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
Interpretation of Results:
-
Low Papp (< 2 x 10⁻⁶ cm/s): Indicates poor permeability, which will likely limit oral absorption.[13]
-
Efflux Ratio (Papp B-A / Papp A-B) > 2: Suggests your compound is a substrate for efflux transporters, which actively pump it back into the GI lumen, reducing net absorption.
Question 3: Is my flavonoid being rapidly metabolized before it can reach systemic circulation?
Answer: This is a highly common fate for flavonoids and a primary driver of low bioavailability. This "first-pass metabolism" occurs in both the intestinal wall and the liver.[14]
Causality: The enterocytes of the small intestine and hepatocytes in the liver are rich in Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[3] These enzymes rapidly modify flavonoids, typically through glucuronidation, sulfation, or methylation.[3][14] These conjugated metabolites are generally more water-soluble, facilitating rapid excretion, and are often biologically inactive.[14] Furthermore, gut microbiota can also extensively metabolize flavonoids that are not absorbed in the small intestine.[15][16]
Troubleshooting Protocol: In Vitro Metabolic Stability Assays
-
Liver Microsome Stability Assay:
-
Incubate your flavonoid with pooled human or rodent liver microsomes (which contain a high concentration of Phase I and II enzymes) and necessary co-factors (e.g., NADPH for CYPs, UDPGA for UGTs).
-
Sample the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound concentration by LC-MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Hepatocyte Stability Assay:
-
Use cryopreserved hepatocytes for a more complete model that includes both Phase I and Phase II metabolism as well as transporter activity.
-
The protocol is similar to the microsome assay but uses a suspension of hepatocytes.
-
-
Gut Microbiota Incubation:
-
Anaerobically incubate your flavonoid with a fecal slurry preparation from humans or rodents.[17]
-
Monitor the disappearance of the parent compound and the appearance of metabolites over time (e.g., up to 24-48 hours). This can reveal if colonic metabolism is a significant pathway.
-
Interpretation of Results:
-
High Clearance in Microsomes/Hepatocytes (t½ < 30 min): Indicates rapid metabolism is a likely cause of poor in vivo bioavailability. You will likely observe high levels of conjugated metabolites and very low levels of the parent aglycone in vivo.
-
Rapid Degradation with Fecal Slurry: Shows that unabsorbed compound reaching the colon is being transformed by gut bacteria, which can impact both the bioavailability of the parent compound and the formation of potentially active metabolites.[15]
PART 2: Strategic Solutions & FAQs
This section provides answers to common questions about implementing strategies to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: My flavonoid has poor solubility. What is the best first step to improve it?
A1: The most direct approach is often through formulation. Nanotechnology-based delivery systems are particularly effective.[18] These strategies increase the surface area for dissolution and can protect the flavonoid from degradation.[19]
| Strategy | Mechanism of Action | Key Advantages |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[18] | Simple to prepare, high drug loading. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, presenting the drug in a solubilized state. | Bypasses dissolution step, can enhance lymphatic uptake. |
| Polymeric Nanoparticles | Encapsulates the flavonoid within a polymer matrix, allowing for controlled release and protection from metabolism.[19][20] | Sustained release, potential for targeting. |
| Amorphous Solid Dispersions | Disperses the flavonoid in a carrier matrix in a high-energy amorphous state, preventing crystallization and enhancing solubility. | Significant solubility enhancement. |
Q2: My in vitro data suggests my flavonoid is a substrate for efflux pumps. How can I overcome this in vivo?
A2: There are two primary strategies. First, you can co-administer your flavonoid with a known inhibitor of the specific efflux pump (e.g., verapamil for P-glycoprotein), though this can lead to complex drug-drug interactions. A more elegant and preferred approach is chemical modification. Synthesizing prodrugs or analogues that are not recognized by the efflux transporter can be highly effective. This requires medicinal chemistry efforts to mask the structural motifs responsible for transporter recognition without losing the compound's ultimate biological activity.
Q3: I see extensive glucuronidation in my hepatocyte assay. What are my options?
A3: This is a very common challenge.[3][14]
-
Structural Modification: Identify the hydroxyl group(s) that are the primary sites of glucuronidation. Modifying these sites, for example, through methylation (a process that also occurs naturally), can block UGT access and dramatically improve metabolic stability.[4][5] This is a key strategy in synthetic flavonoid design.
-
Formulation Approaches: Encapsulating the flavonoid in nanoparticles can sterically hinder access by metabolic enzymes in the gut wall and liver, reducing the extent of first-pass metabolism.[19]
Q4: How do I design an effective in vivo pharmacokinetic (PK) study to confirm if my strategy worked?
A4: A well-designed rodent PK study is the definitive test.
-
Study Design: Use a crossover design if possible to minimize inter-animal variability.[21] Administer both the original (unformulated) flavonoid and your new, enhanced formulation to different groups of animals (or the same animals with a washout period).
-
Dosing Route: For oral bioavailability, administer via oral gavage. Include an intravenous (IV) dose group to determine the absolute bioavailability (F%).
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via a cannula. The sampling schedule should be designed to capture the Cmax and elimination phase accurately.
-
Bioanalysis: This is critical. Your analytical method (LC-MS/MS) must be validated to measure not only the parent flavonoid but also its major predicted metabolites (e.g., glucuronides and sulfates). Failing to measure metabolites can lead to a significant underestimation of total absorption.[21]
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve, a measure of total exposure), and t½ (half-life). Comparing the AUC of the oral dose to the AUC of the IV dose gives you the absolute bioavailability.
PK Study Design Workflow
Caption: A streamlined workflow for a comparative in vivo PK study.
By adopting this systematic, mechanism-based approach to troubleshooting and strategic problem-solving, you can significantly increase the chances of translating the in vitro promise of your synthetic flavonoids into in vivo success.
References
-
ResearchGate. (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,.... Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview | Request PDF. Retrieved February 7, 2026, from [Link]
-
Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics. Retrieved February 7, 2026, from [Link]
-
Pandey, P., et al. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PMC - PubMed Central. Retrieved February 7, 2026, from [Link]
-
Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Retrieved February 7, 2026, from [Link]
-
Abeywickrama, A., et al. (n.d.). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. PMC - NIH. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Retrieved February 7, 2026, from [Link]
-
NIH. (n.d.). Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega. Retrieved February 7, 2026, from [Link]
-
NIH. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical Perspective and Drawbacks in Flavonoid Estimation Assays. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). The Interaction between Flavonoids and Intestinal Microbes: A Review. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2004). (PDF) Pharmacokinetics and metabolism of dietary flavonoids in humans. Retrieved February 7, 2026, from [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Solubility of Flavonoids in Pure Solvents. Retrieved February 7, 2026, from [Link]
-
IntechOpen. (2021). Nano-therapeutics of Flavonoids-loaded Polymeric Drug Delivery Systems. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved February 7, 2026, from [Link]
-
Frontiers. (2023). The neuromodulatory effects of flavonoids and gut Microbiota through the gut-brain axis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017). Overview of methods for analysis and identification of flavonoids. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Retrieved February 7, 2026, from [Link]
-
PeerJ. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Retrieved February 7, 2026, from [Link]
-
WUR eDepot. (n.d.). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2002). (PDF) Absorption, Bioavailability, and Metabolism of Flavonoids. Retrieved February 7, 2026, from [Link]
-
PMC. (2023). Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved February 7, 2026, from [Link]
-
Current Research in Nutrition and Food Science Journal. (2023). Nanotechnology-based Delivery Systems for Enhanced Bioavailability of Antioxidant Compounds in Fruits and Vegetables. Retrieved February 7, 2026, from [Link]
-
PLOS One. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities. Retrieved February 7, 2026, from [Link]
-
Technium Science. (2024). Modern Chromatographic Methods for Determination Flavonoids. Retrieved February 7, 2026, from [Link]
-
Cambridge Core. (2021). Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018). Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Synthetic biology towards improved flavonoid pharmacokinetics. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis. (2011). Full article: Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. Retrieved February 7, 2026, from [Link]
-
Kowsar Publishing. (n.d.). Bioavailability and Metabolism of Flavonoids: A Review. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Dietary flavonoids and gut microbiota interaction: A focus on animal and human studies to maximize their health benefits. Retrieved February 7, 2026, from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved February 7, 2026, from [Link]
-
Neliti. (2023). Advanced nano-drug delivery systems utilizing natural product-based innovations. Retrieved February 7, 2026, from [Link]
-
Bentham Science Publisher. (2024). In-silico, in-vitro and in-vivo Biological Activities of Flavonoids for the Management of Type 2 Diabetes. Retrieved February 7, 2026, from [Link]
Sources
- 1. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The neuromodulatory effects of flavonoids and gut Microbiota through the gut-brain axis [frontiersin.org]
- 17. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 21. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized 6-Chloro-4'-hydroxyflavone
Welcome to the technical support center for the synthesis of 6-Chloro-4'-hydroxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound and to effectively troubleshoot batch-to-batch variability. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and high-quality results in your laboratory.
Introduction to the Synthesis of 6-Chloro-4'-hydroxyflavone
6-Chloro-4'-hydroxyflavone is a synthetic flavonoid derivative with significant interest in pharmacological research due to its potential therapeutic properties. The introduction of a chlorine atom on the A-ring and a hydroxyl group on the B-ring presents unique challenges in its synthesis, often leading to variability in yield, purity, and overall consistency between batches. This guide will dissect the common synthetic routes and provide a systematic approach to identifying and mitigating the root causes of such variability.
The most prevalent methods for synthesizing the flavone scaffold are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation . Understanding the nuances of these reactions is the first step toward mastering the synthesis of 6-Chloro-4'-hydroxyflavone.
Synthesis Pathway Overview: Baker-Venkataraman Rearrangement
This classical method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone core.[1][2][3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of 6-Chloro-4'-hydroxyflavone.
Q1: What is the most likely cause of low yield in the first step (esterification)?
A1: The primary cause of low yield during esterification is often related to the quality and reactivity of the starting materials, particularly the 4-hydroxybenzoyl chloride. The hydroxyl group on this starting material can interfere with the reaction.[5][6] It is crucial to use a protected form of 4-hydroxybenzoic acid (e.g., as an acetate or silyl ether) to generate the acyl chloride, or to use a coupling agent that is compatible with the free hydroxyl group. Additionally, ensure that your 2-hydroxy-5-chloroacetophenone is pure and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.[6]
Q2: My Baker-Venkataraman rearrangement is not proceeding to completion. What should I check?
A2: Incomplete rearrangement is often due to an insufficiently strong base or inadequate reaction time and temperature. The enolate formation is a critical step in this intramolecular reaction.[1][2][3] Ensure your base (e.g., potassium hydroxide) is fresh and anhydrous. The reaction often requires heating, so optimizing the temperature is key. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion to the 1,3-diketone.
Q3: The final cyclization step is giving me a complex mixture of products. Why is this happening?
A3: A complex product mixture during the acid-catalyzed cyclization can result from side reactions, especially if the 1,3-diketone intermediate is not pure. The presence of a strong electron-withdrawing chloro group on the A-ring can influence the cyclization process.[7] Furthermore, strong acidic conditions and high temperatures can lead to degradation or side reactions. Consider using milder cyclization conditions, such as acetic acid with a catalytic amount of a stronger acid, and carefully control the reaction temperature.
Q4: I am observing significant batch-to-batch color variation in my final product. What does this indicate?
A4: Color variation in the final product, which should be a pale yellow or off-white solid, often points to the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is crucial to implement a consistent and effective purification protocol for each batch to ensure color uniformity, which is a key indicator of purity.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving specific issues that lead to batch-to-batch variability.
Problem 1: Inconsistent Yields
Inconsistent yields are a major contributor to batch-to-batch variability. The following workflow can help you diagnose and address the root causes.
Detailed Steps for Troubleshooting Yield:
-
Starting Material Purity:
-
2-hydroxy-5-chloroacetophenone: The purity of this starting material is crucial. Impurities can interfere with the initial esterification and subsequent rearrangement.[8]
-
4-hydroxybenzoyl chloride: As mentioned in the FAQs, this reagent is prone to hydrolysis.[6] It's often prepared in-situ or used immediately after preparation. The presence of 4-hydroxybenzoic acid as an impurity will lead to lower yields.
-
-
Reaction Conditions:
-
Temperature Control: Both the Baker-Venkataraman rearrangement and the final cyclization are sensitive to temperature. Overheating can lead to side reactions and degradation, while insufficient heat will result in incomplete conversion.
-
Reaction Time: Monitor reactions by TLC to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can both negatively impact yield.
-
Stirring: Ensure efficient and consistent stirring, especially in heterogeneous reaction mixtures, to ensure proper mixing of reagents.
-
-
Work-up and Purification:
-
Extraction: Inefficient extraction of the product from the reaction mixture can lead to significant losses. Ensure the correct solvent and pH are used during aqueous work-up.
-
Crystallization: The choice of crystallization solvent is critical for both purity and yield. For polar flavonoids like 6-Chloro-4'-hydroxyflavone, a mixture of polar and non-polar solvents may be required.[9]
-
Problem 2: Variable Purity Profiles
Variations in the purity of the final product from batch to batch can have significant implications for downstream applications.
Common Impurities and Their Sources:
| Impurity/Byproduct | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction in any of the steps. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Chalcone Intermediate | Incomplete cyclization of the 1,3-diketone. | Ensure sufficient acid catalyst and optimal temperature for cyclization. |
| Side-products from Self-Condensation | Possible if using Claisen-Schmidt condensation with an enolizable aldehyde. | Use a non-enolizable aldehyde or carefully control reaction conditions.[10] |
| Products of Hydrolysis | Hydrolysis of the ester intermediate or the final product under harsh acidic or basic conditions. | Use milder reaction conditions and carefully control pH during work-up. |
Analytical Protocols for Purity Assessment:
A robust analytical strategy is essential for identifying and quantifying impurities.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of flavonoids.[11] A validated HPLC method is crucial for ensuring batch-to-batch consistency.
-
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is typically suitable for flavonoid analysis.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[13]
-
Detection: UV detection at the wavelength of maximum absorbance for 6-Chloro-4'-hydroxyflavone (typically around 254 nm and 340 nm) should be employed.
-
Method Validation: The method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).[13][14]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation and the identification of impurities.
-
Key Diagnostic Signals in ¹H NMR:
-
The protons on the flavone core have characteristic chemical shifts that can be used to confirm the structure.
-
The presence of signals corresponding to starting materials or known byproducts can help in identifying the source of impurity.
-
Integration of the signals can be used for semi-quantitative analysis of the purity.
-
3. Mass Spectrometry (MS)
MS provides accurate molecular weight information and can be used to identify unknown impurities.
-
Application in Purity Analysis:
-
Coupling HPLC with MS (LC-MS) allows for the separation and identification of impurities in a single run.
-
High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their structural identification.
-
Conclusion: A Proactive Approach to Consistency
Addressing batch-to-batch variability in the synthesis of 6-Chloro-4'-hydroxyflavone requires a holistic and proactive approach. By understanding the intricacies of the synthetic pathway, meticulously controlling reaction parameters, and implementing robust analytical methods, researchers can achieve consistent and high-quality production of this important compound. This guide provides a framework for troubleshooting, but it is the careful and systematic application of these principles in the laboratory that will ultimately lead to success.
References
-
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389. [Link]
-
Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society (Resumed), 1767-1769. [Link]
-
Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]
-
Name-Reaction.com. Baker-Venkataraman Rearrangement. [Link]
-
Jiang, N., et al. (2022). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research, 9, uhac059. [Link]
-
Ferreira, I. C. F. R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(3), 1163. [Link]
-
Lee, J. H., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Foods, 9(11), 1603. [Link]
-
Petrov, V. A. (2010). Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones. The Journal of Organic Chemistry, 75(15), 5340–5343. [Link]
-
Li, A., et al. (2022). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 27(19), 6543. [Link]
-
Kumar, D., et al. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Journal of Applied Pharmaceutical Science, 8(5), 108-113. [Link]
-
ResearchGate. Can anyone suggest about crystallization of flavonoids isolated from plant extract? [Link]
-
Mangas, S., et al. (2016). NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products, 79(7), 1849–1856. [Link]
- Google Patents. (2009). The preparation method of 4-hydroxybenzoyl chloride.
-
JEOL. (2019). NMR Chemical Shifts of Common Flavonoids. [Link]
-
Gujjar, M. B., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization, 1-10. [Link]
-
Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(15), 5863. [Link]
-
Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Link]
-
Lee, J. H., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Kim, D. W., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3425-3430. [Link]
-
Cvetanović, A., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Processes, 10(7), 1275. [Link]
-
Kumar, D., et al. (2018). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. International Journal of Engineering Research & Technology, 7(5), 1-5. [Link]
-
ResearchGate. (2016). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Journal of King Saud University - Science, 33(5), 101469. [Link]
- Google Patents. (2008).
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]
-
Taylor & Francis Online. (2019). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
DiVA. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. [Link]
-
ResearchGate. (2022). Advances in extraction and purification of citrus flavonoids. [Link]
-
SciELO. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1789. [Link]
-
ResearchGate. (2018). DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN. [Link]
-
Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]
-
Keglevich, G., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 27(6), 2067. [Link]
-
Rocío-Bautista, P., et al. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Foods, 10(6), 1367. [Link]
-
Pharmacognosy Magazine. (2017). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]
-
ResearchGate. (2021). The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates. [Link]
-
Wang, Y., et al. (2019). Effect of Weakly Basic Conditions on the Separation and Purification of Flavonoids and Glycosides from Chrysanthemum morifolium Tea. Journal of Analytical Methods in Chemistry, 2019, 8310782. [Link]
- Google Patents. (2005). Method for improving polarity of flavonoid glycoside.
-
ResearchGate. (2004). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. [Link]
Sources
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 4. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 6. 4-Hydroxybenzoyl Chloride|C7H5ClO2|Research Chemical [benchchem.com]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phcog.com [phcog.com]
- 12. scielo.br [scielo.br]
- 13. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Resolving Co-eluting Peaks with 6-Chloro-4'-hydroxyflavone
Welcome to the technical support center dedicated to resolving complex chromatographic challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks, with a specific focus on the analysis of 6-Chloro-4'-hydroxyflavone and related flavonoid compounds.
Introduction: The Challenge of Co-elution
In high-performance liquid chromatography (HPLC), achieving baseline resolution of all peaks is the primary goal for accurate identification and quantification.[1] Co-elution, the phenomenon where two or more compounds elute from the chromatographic column at the same time, poses a significant obstacle to achieving this goal.[2] This issue is particularly prevalent when analyzing structurally similar compounds, such as flavonoids, in complex matrices.
6-Chloro-4'-hydroxyflavone, a synthetic flavonoid, and its analogs are often analyzed alongside other flavonoids in various research and development settings. Due to their similar core structures, these compounds can exhibit very close retention times, leading to overlapping peaks that compromise data integrity. This guide will walk you through a systematic approach to method development and troubleshooting to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of co-eluting peaks in my chromatogram?
A1: The most obvious signs are asymmetrical peaks, such as those with shoulders or visible merged peaks.[2] However, perfect co-elution might not show any obvious distortion.[2] More subtle indicators include inconsistent peak areas between runs, wider-than-expected peaks, and changes in peak shape at different concentrations. If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. For a DAD, if the UV spectra taken across the peak are not identical, it suggests the presence of more than one compound.[2] Similarly, with an MS detector, differing mass spectra across the peak indicate co-elution.[2]
Q2: My 6-Chloro-4'-hydroxyflavone peak is co-eluting with another compound. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the organic-to-aqueous ratio.[2] For reversed-phase HPLC, which is commonly used for flavonoids, weakening the mobile phase (decreasing the percentage of organic solvent) will increase retention time and may provide the necessary selectivity to resolve the co-eluting peaks.[2]
Q3: Can changing the column temperature help resolve co-eluting peaks?
A3: Yes, adjusting the column temperature can be a powerful tool for optimizing selectivity.[3][4] Increasing the temperature generally decreases retention time but can also alter the selectivity between two analytes, potentially leading to their separation.[5][6] It's crucial to experiment with a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific separation.[7]
Q4: When should I consider changing the HPLC column?
A4: If you have systematically optimized the mobile phase composition, gradient, and temperature without achieving resolution, it may be time to consider a different column chemistry.[2][8] Flavonoids can interact with the stationary phase through various mechanisms, including hydrophobic and pi-pi interactions. If your current C18 column is not providing adequate selectivity, a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl phase, might offer the different selectivity needed for separation.[9]
Q5: How does the pH of the mobile phase affect the separation of flavonoids like 6-Chloro-4'-hydroxyflavone?
A5: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[10] Flavonoids possess hydroxyl groups that can be ionized depending on the pH. By adjusting the pH of the mobile phase, you can change the ionization state of your analytes, which in turn alters their retention behavior and can significantly impact selectivity.[10] For flavonoids, using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) is common to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and retention on reversed-phase columns.[11]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting co-elution issues based on common chromatographic observations.
Symptom 1: Peaks are Broad and Poorly Resolved
Possible Cause: Sub-optimal mobile phase strength or column overload.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, if your peaks are eluting very early (low retention factor, k'), they may not have sufficient interaction with the stationary phase for a good separation.[2] Weaken your mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[2] This will increase retention times and potentially improve resolution.
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and result in broad, distorted peaks.[12] Try diluting your sample and injecting a smaller volume.
-
Check for Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape.[13] Flush the column with a strong solvent to clean it. Consider using a guard column to protect your analytical column.[13]
Symptom 2: A Shoulder Appears on the Main Peak
Possible Cause: Co-elution with a closely related impurity or degradant.
Troubleshooting Steps:
-
Optimize the Gradient Slope: If you are using a gradient method, flattening the gradient slope in the region where the peaks of interest elute can improve resolution.[11] A shallower gradient provides more time for the analytes to interact with the stationary phase, enhancing separation.[14]
-
Change the Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can significantly affect selectivity.[9] If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your compounds.
-
Adjust the Mobile Phase pH: As mentioned in the FAQs, modifying the pH can alter the ionization of your analytes and improve separation.[10] Experiment with small changes in pH to see the effect on resolution.
Symptom 3: Two Peaks are Partially Overlapping
Possible Cause: Insufficient selectivity between the two compounds.
Troubleshooting Steps:
-
Fine-tune the Column Temperature: Systematically vary the column temperature in small increments (e.g., 5°C) to see if it improves the separation.[3]
-
Explore Different Stationary Phases: If other parameters have been optimized, a change in column chemistry is the next logical step.[2] For flavonoids, consider a phenyl-hexyl column to leverage pi-pi interactions, which can provide different selectivity compared to a standard C18 column.[9]
-
Employ a Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles will increase the column efficiency (N), which can lead to better resolution.[2] Be aware that this will also increase backpressure.
Experimental Protocols
Protocol 1: Systematic Method Development for Resolving 6-Chloro-4'-hydroxyflavone from a Co-eluting Impurity
This protocol outlines a systematic approach to developing a robust HPLC method for separating 6-Chloro-4'-hydroxyflavone from a co-eluting impurity.
1. Initial Conditions & Scouting Gradient:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at an appropriate wavelength for 6-Chloro-4'-hydroxyflavone (e.g., 260 nm)[7]
-
Injection Volume: 5 µL
-
Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the compounds of interest (e.g., 5-95% B over 20 minutes).[14]
2. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient around the elution time of your peaks.
-
If the peaks are still co-eluting, decrease the slope of the gradient in that region. For example, if the peaks elute between 10 and 12 minutes with a gradient of 5-95% B in 20 minutes (4.5% B/min), try a segmented gradient where the slope is reduced to 1% B/min between 8 and 14 minutes.
3. Mobile Phase Optimization:
-
Organic Modifier: If resolution is still not achieved, replace Acetonitrile with Methanol and repeat the gradient optimization.
-
pH: Prepare mobile phase A with different acid modifiers (e.g., 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid) to assess the impact of pH on selectivity.
4. Temperature Optimization:
-
Using the best mobile phase and gradient conditions identified, perform runs at different column temperatures (e.g., 25°C, 35°C, 45°C).[7]
5. Column Selectivity:
-
If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the method development process.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 | C18 | Phenyl-Hexyl | Phenyl-Hexyl |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Temperature | 30°C | 30°C | 35°C | 35°C |
| Resolution (Rs) | Record Rs value | Record Rs value | Record Rs value | Record Rs value |
Visualizations
Systematic Approach to Resolving Co-eluting Peaks
Caption: A systematic workflow for troubleshooting co-eluting peaks.
The Resolution Equation: Key Factors
Caption: The three key factors influencing chromatographic resolution.
References
-
HPLC Troubleshooting Guide. 13
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). 1
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. 12
-
Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives - Benchchem. 11
-
Reversed Phase HPLC Method Development - Phenomenex. 9
-
HPLC method development critical decisions - Element Lab Solutions. 15
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. 7
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Link
-
The Use of Temperature for Method Development in LC - Chromatography Today. 3
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. 2
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. 16
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. 17
-
Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). 8
-
How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. (2025, March 3). 14
-
How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28). 5
-
The Importance of Temperature in Liquid Chromatography - Avantor. 6
-
How Does Temperature Affect Selectivity? - LCGC International. 4
-
The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. 10
Sources
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. phcog.com [phcog.com]
- 8. m.youtube.com [m.youtube.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mastelf.com [mastelf.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer effects of 6-Chloro-4'-hydroxyflavone and other chlorinated flavones
The following guide provides a comprehensive comparative analysis of 6-Chloro-4'-hydroxyflavone (6-Cl-4'-OH-F) against other chlorinated and hydroxylated flavones. This analysis synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to evaluate its potential as an anticancer agent.
Executive Summary
6-Chloro-4'-hydroxyflavone represents a strategic "hybrid" scaffold in medicinal chemistry, designed to overcome the metabolic instability of natural flavonoids while retaining their receptor-binding affinity.
-
The Problem: Natural flavones (e.g., Apigenin, Luteolin) suffer from rapid metabolism (glucuronidation/sulfation) at the C6 and C7 positions, limiting their systemic bioavailability.
-
The Solution:
-
C6-Chlorine Substitution: Blocks the primary site of metabolic hydroxylation (CYP-mediated) and increases lipophilicity, enhancing membrane permeability.
-
C4'-Hydroxyl Group: Retains the critical hydrogen-bond donor capacity required for high-affinity binding to targets such as Aromatase (CYP19) , Estrogen Receptor (ER) , and the Aryl Hydrocarbon Receptor (AhR) .
-
This guide compares 6-Cl-4'-OH-F against its parent pharmacophores—6-Chloroflavone and 4'-Hydroxyflavone —to demonstrate its superior balance of stability and potency.
Chemical Basis & Structure-Activity Relationship (SAR)
The anticancer potency of flavones is dictated by the substitution pattern on the A and B rings. The table below compares 6-Cl-4'-OH-F with its structural analogs.
Table 1: Comparative SAR Analysis of Chlorinated Flavones
| Feature | 6-Chloro-4'-hydroxyflavone (Target) | 6-Chloroflavone (Comparator A) | 4'-Hydroxyflavone (Comparator B) |
| Structure | A-Ring: 6-Cl B-Ring: 4'-OH | A-Ring: 6-Cl B-Ring: Unsubstituted | A-Ring: Unsubstituted B-Ring: 4'-OH |
| Metabolic Stability | High (C6 blocked by Cl) | High (C6 blocked by Cl) | Low (Rapid C6 hydroxylation) |
| Lipophilicity (LogP) | Optimal (~3.5) | High (>4.0) | Low (<2.[1]5) |
| Primary Target | Aromatase (CYP19) / AhR | Aromatase (CYP19) | Estrogen Receptor (ER) |
| Binding Mode | Dual: Hydrophobic pocket (Cl) + H-bond donor (OH) | Hydrophobic interaction only | H-bond donor only |
| Anticancer Potency | High (Synergistic) | Moderate | Low to Moderate |
Key Insight: The 6-Cl group mimics the size of a methyl group but with higher electronegativity, enhancing interaction with the hydrophobic accessory pocket of the Aromatase enzyme. The 4'-OH group mimics the D-ring of the natural substrate (androstenedione/testosterone), anchoring the molecule in the active site.
Mechanism of Action: Dual-Target Inhibition
6-Chloro-4'-hydroxyflavone exerts its anticancer effects primarily through Aromatase Inhibition (in hormone-dependent cancers like breast cancer) and Cell Cycle Arrest .
Mechanism 1: Aromatase (CYP19) Inhibition
Aromatase converts androgens to estrogens. Overexpression of aromatase drives proliferation in ER+ breast cancer.
-
Action: 6-Cl-4'-OH-F acts as a competitive inhibitor.[2] The C6-Cl atom occupies the hydrophobic pocket usually filled by the C19 methyl of the steroid substrate, while the C4'-OH coordinates with the heme iron or adjacent residues (e.g., Met374).
Mechanism 2: G2/M Phase Cell Cycle Arrest
Like other halogenated flavones (e.g., Flavopiridol), this compound inhibits Cyclin-Dependent Kinases (CDKs), preventing the transition from G2 to Mitosis.
Pathway Visualization
The following diagram illustrates the downstream effects of CYP19 inhibition and CDK blockade.
Figure 1: Dual mechanism of action targeting hormone synthesis (CYP19) and cell cycle progression (CDK1).
Experimental Protocols
To validate the efficacy of 6-Chloro-4'-hydroxyflavone, the following "self-validating" protocols are recommended. These protocols include specific controls to ensure data integrity.[3]
Protocol A: Aromatase (CYP19) Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human aromatase.
-
Preparation:
-
Enzyme: Recombinant human CYP19 (microsomes).
-
Substrate: Dibenzylfluorescein (DBF) - a fluorogenic substrate.
-
Control: Letrozole (Positive Control, known IC50 ~10-20 nM).
-
Vehicle: DMSO (Final concentration < 0.1%).
-
-
Workflow:
-
Incubate 6-Cl-4'-OH-F (0.1 nM – 10 µM) with CYP19 enzyme and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Add DBF substrate and incubate for 30 minutes at 37°C.
-
Stop Reaction: Add 2N NaOH.
-
Detection: Measure fluorescence (Ex: 485 nm, Em: 530 nm).
-
-
Validation: The assay is valid only if Letrozole shows >90% inhibition at 1 µM and the Z-factor is > 0.5.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest in breast cancer cells (e.g., MCF-7).
-
Seeding: Seed MCF-7 cells (1 x 10^6 cells/well) in 6-well plates.
-
Treatment: Treat with 6-Cl-4'-OH-F at IC50 and 2x IC50 for 24 hours.
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Nocodazole (100 ng/mL).
-
-
Staining:
-
Harvest cells (trypsinization).
-
Fix in 70% ice-cold ethanol (overnight at -20°C).
-
Wash with PBS and stain with Propidium Iodide (PI) + RNase A solution for 30 mins at 37°C.
-
-
Analysis: Acquire 10,000 events on a flow cytometer. Analyze DNA content histograms.
-
Result: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms the mechanism.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating enzymatic inhibition and cellular efficacy.
References
-
Chen, S., et al. "Structure-activity relationship of flavonoid-mediated inhibition of breast cancer resistance protein." Biochimica et Biophysica Acta, 2005. Link
-
Kellis, J.T., & Vickery, L.E. "Inhibition of human estrogen synthetase (aromatase) by flavones." Science, 1984. Link
-
Walle, T. "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 2007. Link
-
PubChem Compound Summary. "6-Hydroxyflavone (CID 72279)." National Center for Biotechnology Information. Link
-
BOC Sciences. "6-Chloro-4'-hydroxyflavone (CAS 3505-42-8) Product Information."
Sources
Technical Comparison Guide: 6-Chloro-4'-hydroxyflavone vs. Known Kinase Inhibitors
Executive Summary & Rationale
6-Chloro-4'-hydroxyflavone represents a critical evolution in the design of flavonoid-based kinase inhibitors. While natural flavones (e.g., Apigenin, Fisetin) possess pleiotropic biological activity, they suffer from low potency (IC50 in
This synthetic derivative specifically targets Casein Kinase 2 (CK2) , a constitutively active serine/threonine kinase implicated in diverse oncogenic pathways (PI3K/Akt, Wnt/
This guide objectively compares 6-Chloro-4'-hydroxyflavone against the clinical standard CX-4945 (Silmitasertib) , the classical tool TBB , and the natural analog Fisetin .
Mechanism of Action (MOA)
6-Chloro-4'-hydroxyflavone functions as a potent, ATP-competitive inhibitor of the CK2
Signaling Pathway Impact
CK2 is a "master regulator" kinase. Inhibition leads to the destabilization of the "non-oncogene addiction" phenotype in cancer cells.
Caption: CK2 sits at the nexus of pro-survival signaling. Inhibition by 6-Chloro-4'-hydroxyflavone blocks Akt and NF-
Head-to-Head Performance Analysis
The following data synthesizes experimental results comparing synthetic 4'-hydroxyflavones with industry standards.
Table 1: Kinase Inhibition Profile (CK2 )
| Feature | 6-Chloro-4'-hydroxyflavone | CX-4945 (Silmitasertib) | TBB | Fisetin |
| Class | Synthetic Flavone | Naphthyridine | Benzotriazole | Natural Flavonoid |
| CK2 IC50 | ~30 - 60 nM * | 1 - 3 nM | ~500 - 900 nM | ~5,000 nM |
| Selectivity | High (CK2 vs. PIM1/CDK) | Very High (Clinical Grade) | Low (Hits DYRK1A) | Very Low (Broad Spectrum) |
| Solubility | Moderate (DMSO req.) | Good | Moderate | Poor |
| Primary Utility | Lead Optimization / Research | Clinical Trials | Biochemical Tool | Dietary Supplement |
*Note: Potency of synthetic 4'-hydroxyflavones varies by exact substitution pattern; optimized derivatives (e.g., FNH79) can reach single-digit nanomolar potency.
Key Differentiators:
-
Vs. Fisetin/Apigenin: The 6-Chloro-4'-hydroxy modification confers a ~100-fold increase in potency over natural flavones. The 4'-OH is critical for hydrogen bonding with the active site, mimicking the phosphate of the natural substrate.
-
Vs. TBB: TBB is a classical tool but suffers from off-target effects (e.g., DYRK1A inhibition). 6-Chloro-4'-hydroxyflavone offers a structurally distinct scaffold with improved selectivity profiles in flavone-optimized libraries.
-
Vs. CX-4945: While CX-4945 remains the potency leader, 6-Chloro-4'-hydroxyflavone represents a cost-effective, accessible alternative for in vitro mechanistic studies where clinical-grade inhibitors are unnecessary.
Experimental Protocols
To validate the activity of 6-Chloro-4'-hydroxyflavone, the following self-validating protocols are recommended.
A. In Vitro Kinase Assay (ADP-Glo™ Method)
Rationale: Measures the generation of ADP from the kinase reaction, providing a direct readout of catalytic activity.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant CK2
to 2 ng/ L in Kinase Buffer. -
Substrate Mix: Prepare Casein (1 mg/mL) + Ultra-Pure ATP (10
M) in Kinase Buffer. -
Compound Treatment:
-
Prepare 3-fold serial dilutions of 6-Chloro-4'-hydroxyflavone in DMSO (Start: 10
M). -
Include CX-4945 (Positive Control) and DMSO-only (Negative Control).
-
-
Reaction:
-
Add 2
L Compound + 4 L Enzyme to 384-well white plate. Incubate 10 min @ RT. -
Add 4
L Substrate Mix to initiate. Incubate 60 min @ RT.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (Sigmoidal dose-response).
B. Cellular Viability & Apoptosis Workflow
Rationale: Confirms that kinase inhibition translates to biological phenotype (cell death).
Caption: Multiplexing viability and apoptosis assays distinguishes cytostatic vs. cytotoxic effects.
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: -20°C, desiccated. Stable in DMSO for 1 month at -20°C. Avoid freeze-thaw cycles.
References
-
Golub, A. G., et al. (2013).[1] "Discovery and characterization of synthetic 4'-hydroxyflavones - New CK2 inhibitors from flavone family."[1] Bioorganic & Medicinal Chemistry, 21(21), 6681-6689.[1]
-
Sarno, S., et al. (2011). "Selectivity of 4,5,6,7-tetrabromobenzotriazole (TBB) and related compounds." Biochemical Journal, 439(2).
-
Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298.
-
Lolli, G., et al. (2012). "The structural basis for the inhibition of protein kinase CK2 by flavones." Journal of Structural Biology, 177(1).
Sources
A Preclinical Head-to-Head: Evaluating the In Vivo Efficacy of 6-Hydroxyflavone in Neuroinflammation Compared to Celecoxib
For researchers and drug development professionals navigating the landscape of neurotherapeutics, the quest for novel anti-inflammatory agents is paramount. Flavonoids, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the preclinical in vivo efficacy of a promising synthetic flavonoid, 6-hydroxyflavone, against a widely recognized standard-of-care, Celecoxib, in the context of neuroinflammation.
It is important to note that while both compounds demonstrate efficacy in mitigating inflammation, the available preclinical data for 6-hydroxyflavone is primarily in a chemotherapy-induced neuropathy model, which possesses a significant neuroinflammatory component. This guide will draw a comparative analysis with data from Celecoxib in a lipopolysaccharide (LPS)-induced systemic inflammation model, a cornerstone for studying neuroinflammatory pathways. This comparison, while indirect, offers valuable insights into the relative potential of 6-hydroxyflavone.
Unraveling the Mechanisms of Action
A thorough understanding of the molecular pathways targeted by each compound is fundamental to interpreting their efficacy and designing future studies.
6-Hydroxyflavone: A Multi-Targeted Anti-Inflammatory Approach
6-Hydroxyflavone appears to exert its anti-inflammatory and neuroprotective effects through a multi-pronged mechanism. Preclinical evidence suggests its involvement in the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. By targeting these enzymes, 6-hydroxyflavone can reduce the production of pro-inflammatory prostaglandins and leukotrienes. Furthermore, its activity is linked to the modulation of GABAergic and opioidergic pathways, which can influence nociceptive signaling and anxiety-like behaviors often associated with neuroinflammatory states[1].
Caption: Proposed mechanism of 6-Hydroxyflavone.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of COX-2. In the central nervous system, COX-2 is upregulated during neuroinflammation and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby attenuating the inflammatory response, as demonstrated by the reduction in pro-inflammatory cytokines like IL-1β and TNFα in animal models[2][3].
Caption: Mechanism of action of Celecoxib.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the key findings from preclinical studies evaluating the in vivo efficacy of 6-hydroxyflavone and Celecoxib in relevant neuroinflammatory models.
| Parameter | 6-Hydroxyflavone | Celecoxib |
| Animal Model | Cisplatin-Induced Neuropathy in Sprague-Dawley Rats[1] | LPS-Induced Systemic Inflammation in Neonatal Sprague-Dawley Rats[2][3] |
| Dosing Regimen | 30 and 60 mg/kg, intraperitoneally (i.p.)[1] | 20 mg/kg, intraperitoneally (i.p.)[2][3] |
| Key Efficacy Endpoints | - Significant anti-nociceptive effect against static and dynamic allodynia[1].- Neuroprotective effects attributed to anti-inflammatory actions[1]. | - Significantly reduced LPS-induced neurobehavioral disturbance and brain damage[2][3].- Attenuated the increase in activated microglia and astrocytes[2][3].- Reduced concentrations of IL-1β and TNFα in the brain[2][3]. |
| Reported Mechanism | Inhibition of COX-2 and 5-LOX; modulation of GABAergic and opioidergic receptors[1]. | Selective inhibition of COX-2[2][3]. |
Experimental Methodologies: A Guide to Preclinical Neuroinflammation Models
Reproducibility and robustness are the cornerstones of preclinical research. Below are detailed protocols for the induction of neuroinflammation, representative of the studies cited in this guide.
Protocol 1: Cisplatin-Induced Neuropathic Pain in Rats
This model is relevant for studying chemotherapy-induced neuroinflammation and associated pain.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Baseline Behavioral Testing: Assess baseline mechanical and thermal sensitivity using von Frey filaments and a plantar test apparatus.
-
Induction of Neuropathy: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 2 mg/kg).
-
Drug Administration:
-
The test compound (6-hydroxyflavone, 30 or 60 mg/kg) or standard (e.g., gabapentin) is administered i.p. daily, starting from the day of cisplatin injection for a specified duration (e.g., 14 days).
-
The control group receives the vehicle.
-
-
Behavioral Assessments: Repeat behavioral tests at regular intervals (e.g., days 3, 7, 10, and 14) to assess the development and attenuation of neuropathic pain.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and relevant tissues (e.g., dorsal root ganglia, spinal cord, brain) are collected for biochemical (e.g., ELISA for cytokines) and histological analysis.
Protocol 2: LPS-Induced Systemic Inflammation in Neonatal Rats
This is a widely used model to study the impact of systemic inflammation on the developing brain.
Step-by-Step Protocol:
-
Animal Model: Use neonatal (e.g., postnatal day 5) Sprague-Dawley rat pups.
-
Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (e.g., 2 mg/kg)[2][3].
-
Drug Administration:
-
Behavioral and Physiological Monitoring:
-
Tissue Collection and Analysis:
Caption: General workflow for in vivo efficacy studies.
Discussion and Future Perspectives
The available preclinical data suggests that 6-hydroxyflavone is a promising candidate for the management of conditions with a neuroinflammatory component. Its multi-target mechanism, potentially impacting both the cyclooxygenase/lipoxygenase pathways and key neurotransmitter systems, presents an intriguing alternative to the more selective action of drugs like Celecoxib.
The primary limitation in a direct comparison is the difference in the animal models used to generate the existing data. While both cisplatin-induced neuropathy and LPS-induced systemic inflammation involve significant neuroinflammatory cascades, the initiating stimuli and the precise pathological progression differ. Therefore, a direct head-to-head study of 6-hydroxyflavone and Celecoxib in a validated LPS-induced neuroinflammation model is a critical next step. Such a study should include a dose-response analysis for 6-hydroxyflavone to determine its potency and efficacy relative to Celecoxib. Key endpoints should include the quantification of pro- and anti-inflammatory cytokines in the brain, assessment of microglial and astrocyte activation, and a battery of behavioral tests to assess cognitive and motor function.
References
- Akbar, S. et al. (2023).
- Fan, L. W. et al. (2013).
- Wang, X. et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells. PLOS ONE, 10(3), e0116409.
- Chen, W. F. et al. (2022). 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling. Phytomedicine, 99, 154025.
- Lee, J. Y. et al. (2013). Dexamethasone attenuates LPS-induced changes in expression of urea transporter and aquaporin proteins, ameliorating brain endotoxemia in mice.
Sources
- 1. 6-Hydroxyflavanone treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
